molecular formula C17H28O2 B038726 (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid CAS No. 6040-06-8

(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid

Cat. No. B038726
CAS RN: 6040-06-8
M. Wt: 264.4 g/mol
InChI Key: VOKDWPMRYSKGTB-NCZFFCEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid, also known as TMDD, is a naturally occurring unsaturated fatty acid found in various plant species. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of immune responses, and the inhibition of tumor growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be easily incorporated into various formulations. However, one limitation is the lack of standardized protocols for its use, which can lead to variability in results.

Future Directions

There are several potential future directions for (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid research, including the development of novel formulations for its delivery, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Conclusion
In conclusion, this compound is a promising natural compound with potential therapeutic applications in various fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. Future studies are needed to fully understand its mechanism of action and to determine its optimal use in different disease models.

Synthesis Methods

(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the chemical synthesis, which involves the reaction of 3-methyl-1,5-hexadiene with 2-methyl-1,3-butadiene in the presence of a catalyst.

Scientific Research Applications

(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neurology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

6040-06-8

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid

InChI

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+

InChI Key

VOKDWPMRYSKGTB-NCZFFCEISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C

synonyms

farnesyl acetate
farnesylacetate
farnesylacetic acid
farnesylacetic acid, (E,E)-isome

Origin of Product

United States

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